![molecular formula C6H6N4S B2957278 6-Aminopyrimido-[4,5-b](1,4)thiazine CAS No. 62756-78-9](/img/structure/B2957278.png)
6-Aminopyrimido-[4,5-b](1,4)thiazine
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Overview
Description
6-Aminopyrimido-4,5-bthiazine is a chemical compound that has been studied for its potential pharmaceutical applications . It is also known as tomizine .
Molecular Structure Analysis
The molecular structure of 6-Aminopyrimido-4,5-bthiazine has been analyzed using various spectroscopic techniques . The protonation of 4-methoxy-, 4-amino-, and 4-dimethylamino-6-aminopyrimido [4,5-b] [1,4]thiazines was studied by 1 H and 13 C NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving 6-Aminopyrimido-4,5-bthiazine have been explored in several studies . These studies have shown that 6-aminopyrimidothiazines inhibit dihydrofolic acid reductase (DFR) and possess antitumor activity .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Aminopyrimido-4,5-bthiazine have been studied using various analytical techniques .Scientific Research Applications
Antitumor Activity
6-Aminopyrimido-4,5-bthiazine derivatives have been studied for their potential as antitumor agents. The compound’s ability to inhibit the growth of tumor cells makes it a candidate for cancer therapy research. Studies have focused on its distribution in organisms, particularly in rats with sarcoma M-I, indicating its potential as a tumor inhibitor .
Folic Acid Metabolism
This compound is known to impact the enzymes involved in folic acid metabolism. It acts as an antagonist to folic acid, which is crucial for DNA synthesis and repair. By inhibiting dihydrofolate reductase, an enzyme that reduces dihydrofolic acid to tetrahydrofolic acid, it can potentially be used to treat diseases related to folic acid metabolism .
Biochemical Research
In biochemical research, 6-Aminopyrimido-4,5-bthiazine is used to study biotransformation and metabolism in organisms. It has been labeled with carbon-14 and deuterium to track its metabolic pathways and distribution, providing insights into how drugs are processed in the body .
Pharmacological Applications
The pharmacological applications of 6-Aminopyrimido-4,5-bthiazine are being explored, particularly in the development of new drugs. Its versatile chemical structure allows for modifications that can lead to the creation of compounds with specific therapeutic effects.
Chemical Engineering
In chemical engineering, the compound’s structure and reactivity are of interest. Studies on the protonation of its cationic forms contribute to understanding its behavior in different chemical environments, which is essential for designing processes involving this compound .
Future Directions
The future directions for research on 6-Aminopyrimido-4,5-bthiazine could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to fully understand its safety profile and potential pharmaceutical applications .
Mechanism of Action
Target of Action
The primary target of 6-Aminopyrimido-4,5-bthiazine, also known as Thomizine, is the enzymes of folic acid metabolism, specifically dihydrofolate reductase and nonspecific dihydrofolate reductase . These enzymes play a crucial role in the synthesis of nucleotides and the metabolism of certain amino acids.
Mode of Action
Thomizine interacts with its targets by inhibiting the activity of the enzymes involved in folic acid metabolism . This inhibition disrupts the synthesis of nucleotides and the metabolism of certain amino acids, leading to the disruption of cellular processes that rely on these molecules.
Biochemical Pathways
The inhibition of dihydrofolate reductase and nonspecific dihydrofolate reductase by Thomizine affects the folic acid metabolic pathway . This disruption can lead to a decrease in the synthesis of nucleotides and certain amino acids, affecting various downstream cellular processes.
Pharmacokinetics
Studies have been conducted on the metabolism of thomizine
Result of Action
The molecular and cellular effects of Thomizine’s action are primarily due to its inhibition of the enzymes involved in folic acid metabolism . This can lead to a disruption in the synthesis of nucleotides and certain amino acids, which can affect various cellular processes.
properties
IUPAC Name |
7H-pyrimido[4,5-b][1,4]thiazin-6-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c7-5-2-11-6-4(10-5)1-8-3-9-6/h1,3H,2H2,(H2,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFPONIOPVYPAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CN=CN=C2S1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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